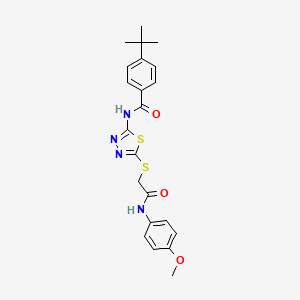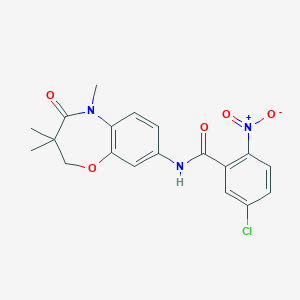
2-((5-氯-2-氰基苯基)氨基)-2-氧代乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a cyano group, and an ethyl ester
科学研究应用
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate typically involves the reaction of 5-chloro-2-cyanophenylamine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
作用机制
The mechanism of action of Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the chloro-substituted phenyl ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-((5-bromo-2-cyanophenyl)amino)-2-oxoacetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-((5-chloro-2-nitrophenyl)amino)-2-oxoacetate: Contains a nitro group instead of a cyano group.
Ethyl 2-((5-chloro-2-aminophenyl)amino)-2-oxoacetate: The cyano group is replaced with an amino group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique characteristics of Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate.
属性
IUPAC Name |
ethyl 2-(5-chloro-2-cyanoanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)10(15)14-9-5-8(12)4-3-7(9)6-13/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREFJHVHWWCJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2547195.png)

![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)
![(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2547200.png)
![tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride](/img/structure/B2547201.png)
![2-benzyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2547202.png)
![(3-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}-5-(trifluoromethyl)phenyl)methanol](/img/structure/B2547203.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2547204.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide](/img/structure/B2547206.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2547208.png)
![N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2547212.png)
![2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B2547213.png)

